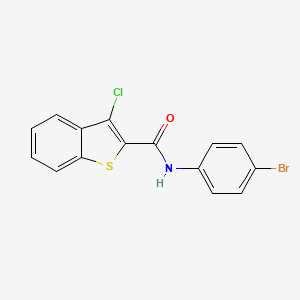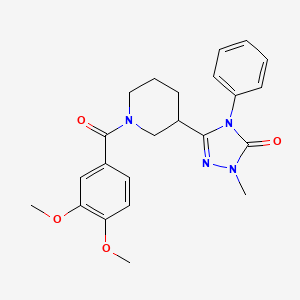![molecular formula C20H28N2OS B11119089 2-ethyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexanamide](/img/structure/B11119089.png)
2-ethyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexanamide is a complex organic compound that features a thiazole ring, an isopropyl-substituted phenyl group, and a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexanamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the phenyl and hexanamide groups under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistency, efficiency, and safety. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the thiazole ring or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under specific conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-ethyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexanamide involves its interaction with specific molecular targets. The thiazole ring and phenyl group may interact with enzymes or receptors, modulating their activity. Pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1) and sulfathiazole.
Phenyl Derivatives: Compounds with similar phenyl groups, such as ibuprofen and acetaminophen.
Uniqueness
2-ethyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}hexanamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H28N2OS |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-ethyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]hexanamide |
InChI |
InChI=1S/C20H28N2OS/c1-5-7-8-15(6-2)19(23)22-20-21-18(13-24-20)17-11-9-16(10-12-17)14(3)4/h9-15H,5-8H2,1-4H3,(H,21,22,23) |
InChI Key |
WQOGRFWEAGNFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-({3-[(Furan-2-ylmethyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B11119023.png)
![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11119034.png)
![5-{(Z)-1-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11119039.png)


![Methyl 4-(3,4-dimethoxyphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11119050.png)
![2-(2-methylphenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11119059.png)
![bis(4-{(E)-[(4-bromophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11119060.png)

![4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11119068.png)
![4-({4-(4-Chlorophenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B11119073.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119078.png)
![2,2'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-3,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B11119094.png)
